17-Hydroxyprogesterone Cyclic 20-(Ethylene Acetal)
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Overview
Description
17-Hydroxyprogesterone Cyclic 20-(Ethylene Acetal) is a synthetic derivative of 17-hydroxyprogesterone, a naturally occurring steroid hormone. This compound is primarily used in the development and validation of analytical methods, quality control applications, and commercial production of progesterone . It is identified by the CAS number 70410-76-3 .
Preparation Methods
The synthesis of 17-Hydroxyprogesterone Cyclic 20-(Ethylene Acetal) involves the reaction of 17-hydroxyprogesterone with ethylene glycol under acidic conditions to form the cyclic acetal. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
17-Hydroxyprogesterone Cyclic 20-(Ethylene Acetal) undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone, using reagents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form different derivatives, using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The acetal group can be hydrolyzed back to the original ketone under acidic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like p-toluenesulfonic acid, and reducing agents like LiAlH4. Major products formed from these reactions include various derivatives of 17-hydroxyprogesterone, depending on the specific reaction conditions.
Scientific Research Applications
17-Hydroxyprogesterone Cyclic 20-(Ethylene Acetal) has several scientific research applications:
Biology: Employed in studies related to steroid hormone biosynthesis and metabolism.
Medicine: Utilized in the quality control of pharmaceutical products containing progesterone.
Industry: Applied in the commercial production of progesterone and related compounds.
Mechanism of Action
The mechanism of action of 17-Hydroxyprogesterone Cyclic 20-(Ethylene Acetal) involves its conversion back to 17-hydroxyprogesterone under physiological conditions. This conversion allows it to participate in the biosynthesis of cortisol and other steroid hormones. The molecular targets include enzymes such as 21-hydroxylase and 11β-hydroxylase, which are involved in the steroidogenesis pathway .
Comparison with Similar Compounds
17-Hydroxyprogesterone Cyclic 20-(Ethylene Acetal) can be compared with other similar compounds such as:
17-Hydroxyprogesterone: The parent compound, which is a naturally occurring steroid hormone involved in cortisol biosynthesis.
Hydroxyprogesterone Caproate: A synthetic derivative used for the prevention of preterm births.
Medroxyprogesterone Acetate: Another synthetic progestin used in hormone replacement therapy and contraception.
The uniqueness of 17-Hydroxyprogesterone Cyclic 20-(Ethylene Acetal) lies in its specific application in analytical method development and quality control, making it a valuable tool in pharmaceutical research and production .
Properties
CAS No. |
70410-76-3 |
---|---|
Molecular Formula |
C23H34O4 |
Molecular Weight |
374.521 |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H34O4/c1-20-9-6-16(24)14-15(20)4-5-17-18(20)7-10-21(2)19(17)8-11-23(21,25)22(3)26-12-13-27-22/h14,17-19,25H,4-13H2,1-3H3/t17-,18+,19+,20+,21+,23-/m1/s1 |
InChI Key |
YQMWPAPMNLYRJI-ZFBQMQJZSA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C5(OCCO5)C)O)C |
Synonyms |
17-Hydroxypregn-4-ene-3,20-dione Cyclic 20-(Ethylene Acetal); 17-Hydroxypregn-4-ene-3,20-dione Cyclic 20-(1,2-Ethanediyl Acetal) |
Origin of Product |
United States |
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